![molecular formula C17H17ClN4O2 B2462336 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea CAS No. 891110-93-3](/img/structure/B2462336.png)
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CPI-455 and is a potent inhibitor of the protein methyltransferase EZH2, which plays a crucial role in the development and progression of various types of cancer.
Mechanism of Action
CPI-455 works by binding to the active site of EZH2 and inhibiting its methyltransferase activity. This leads to the suppression of the expression of genes that are involved in cancer cell growth and proliferation. CPI-455 has been found to be highly selective for EZH2, with minimal effects on other methyltransferases.
Biochemical and Physiological Effects:
CPI-455 has been shown to have potent anti-cancer activity in various preclinical models. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). CPI-455 has also been found to be well-tolerated in animal models, with no significant toxic effects observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPI-455 is its high selectivity for EZH2, which makes it a promising candidate for cancer therapy. However, one of the limitations of CPI-455 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is that CPI-455 has not yet been tested in clinical trials, and its efficacy and safety in humans are not yet known.
Future Directions
There are several future directions for research on CPI-455. One area of interest is the development of more potent and selective EZH2 inhibitors that can overcome the limitations of CPI-455. Another area of interest is the investigation of the potential use of CPI-455 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of CPI-455 in humans.
Synthesis Methods
The synthesis of CPI-455 involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the preparation of 4-chlorobenzaldehyde, which is then reacted with pyrrolidine-2,5-dione to form the intermediate compound 1-(4-chlorophenyl)-2-pyrrolidin-3-yl-ethanone. This intermediate compound is then reacted with 3-methylpyridin-2-amine to form the final product CPI-455.
Scientific Research Applications
CPI-455 has been extensively studied for its potential applications in the field of cancer research. It has been found to be a potent inhibitor of EZH2, which is an epigenetic modifier that is overexpressed in various types of cancer. Inhibition of EZH2 can lead to the suppression of cancer cell growth and proliferation, making CPI-455 a promising candidate for cancer therapy.
properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-11-3-2-8-19-16(11)21-17(24)20-13-9-15(23)22(10-13)14-6-4-12(18)5-7-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGKUZUQLDKCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.